molecular formula C9H14N2O3S B14724955 ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde CAS No. 5337-13-3

ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde

Cat. No.: B14724955
CAS No.: 5337-13-3
M. Wt: 230.29 g/mol
InChI Key: CJBGGJUYDPSJAX-UHFFFAOYSA-N
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Description

Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde with ethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-(ethylsulfanyl)-6-oxo-1,6-dihydro-4-pyrimidinyl]acetate
  • 2-ethylsulfanyl-6-oxo-1,6-dihydro-4-pyrimidinyl acetate

Uniqueness

Ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde is unique due to its specific structural features and the presence of both ethylsulfanyl and carbonyl groups.

Properties

CAS No.

5337-13-3

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

ethanol;2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carbaldehyde

InChI

InChI=1S/C7H8N2O2S.C2H6O/c1-2-12-7-8-5(4-10)3-6(11)9-7;1-2-3/h3-4H,2H2,1H3,(H,8,9,11);3H,2H2,1H3

InChI Key

CJBGGJUYDPSJAX-UHFFFAOYSA-N

Canonical SMILES

CCO.CCSC1=NC(=CC(=O)N1)C=O

Origin of Product

United States

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